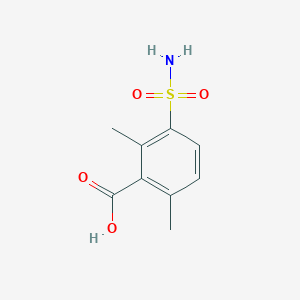
2,6-Dimethyl-3-sulfamoylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-3-sulfamoylbenzoic acid is an organic compound with the molecular formula C9H11NO4S It is a derivative of benzoic acid, characterized by the presence of two methyl groups at positions 2 and 6, and a sulfamoyl group at position 3 on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-sulfamoylbenzoic acid typically involves the sulfonation of 2,6-dimethylbenzoic acid. The reaction is carried out by treating 2,6-dimethylbenzoic acid with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The reaction mixture is then quenched with water, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous flow reactors to ensure efficient mixing and heat transfer. The product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity and yield.
化学反応の分析
Types of Reactions
2,6-Dimethyl-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: this compound can be converted to 2,6-dicarboxy-3-sulfamoylbenzoic acid.
Reduction: The reduction of the sulfamoyl group yields 2,6-dimethyl-3-aminobenzoic acid.
Substitution: Halogenated derivatives such as 2,6-dimethyl-3-sulfamoyl-4-bromobenzoic acid.
科学的研究の応用
2,6-Dimethyl-3-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dimethyl-3-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Further research is needed to fully elucidate its molecular targets and pathways.
類似化合物との比較
Similar Compounds
2,6-Dimethylbenzoic acid: Lacks the sulfamoyl group, making it less reactive in certain chemical reactions.
3-Sulfamoylbenzoic acid: Lacks the methyl groups, which can affect its physical and chemical properties.
4-Sulfamoylbenzoic acid: The position of the sulfamoyl group is different, leading to variations in reactivity and biological activity.
Uniqueness
2,6-Dimethyl-3-sulfamoylbenzoic acid is unique due to the presence of both methyl and sulfamoyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H11NO4S |
|---|---|
分子量 |
229.26 g/mol |
IUPAC名 |
2,6-dimethyl-3-sulfamoylbenzoic acid |
InChI |
InChI=1S/C9H11NO4S/c1-5-3-4-7(15(10,13)14)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H2,10,13,14) |
InChIキー |
RTFULVGIEXRQPN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide](/img/structure/B13512982.png)
![5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid](/img/structure/B13512985.png)
![[5-(Dimethylphosphoryl)furan-2-yl]methanamine](/img/structure/B13512995.png)

![N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride](/img/structure/B13513009.png)
![[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B13513013.png)


amine](/img/structure/B13513030.png)


![2-[1-(Nitromethyl)cyclopropyl]acetic acid](/img/structure/B13513043.png)


